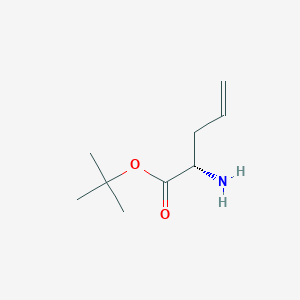
2-(2-Cyanophenylthio)benzoic acid
説明
Synthesis Analysis
The synthesis of 2-(2-Cyanophenylthio)benzoic acid and related compounds involves several key steps, including the Wittig-Horner reaction, hydrolysis, and hydrogenation. A study by Chen Fen-er (2012) details the synthesis of 2-(2-Phenylethyl)benzoic acid through these methods, with an overall yield of about 64% (Chen Fen-er, 2012). Another approach involves the reaction of 2-(lithiomethyl)benzonitrile with 2-phenylthio-2-alkenoic acid derivatives, leading to 4-(2-cyanophenyl)-2-butenoic acid derivatives in moderate-to-fair overall yields (K. Kobayashi et al., 1999).
Molecular Structure Analysis
The molecular structures of benzoic acid derivatives, including those similar to 2-(2-Cyanophenylthio)benzoic acid, have been extensively studied. For example, research on the gas-phase structures of benzoic acid and 2-hydroxybenzoic acid by electron diffraction and quantum chemical calculations has provided insight into the conformation and internal hydrogen bonding of these compounds (K. Aarset et al., 2006).
Chemical Reactions and Properties
Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes demonstrate the compound's ability to undergo complex chemical transformations, leading to the formation of substituted indenones or indanones. This showcases the versatile chemical reactivity of the cyanophenylthio benzoic acid scaffold (T. Miura, M. Murakami, 2005).
Physical Properties Analysis
Although specific studies on the physical properties of 2-(2-Cyanophenylthio)benzoic acid were not identified, research on similar benzoic acid derivatives provides valuable insights. For instance, studies on the crystal structure, spectroscopy, and solubility of related compounds can offer indirect information relevant to understanding the physical characteristics of 2-(2-Cyanophenylthio)benzoic acid derivatives.
Chemical Properties Analysis
Investigations into the chemical properties of 2-(2-Cyanophenylthio)benzoic acid derivatives reveal their interactions with various metals and their potential as ligands in coordination chemistry. For example, complexes with Mn(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized, demonstrating the compound's ability to act as a versatile ligand (Pooja Singh et al., 2014).
科学的研究の応用
2-(2-Cyanophenylthio)benzoic acid is a chemical compound with potential applications in various scientific research areas. While the direct studies on this specific compound are scarce, insights can be gleaned from research on related compounds, such as benzoic acid derivatives and benzothiazoles, to understand its potential applications and effects.
Potential Applications and Insights from Related Compounds
Benzoic Acid Derivatives in Gut Health Regulation Research on benzoic acid derivatives has shown their ability to regulate gut functions, demonstrating antibacterial and antifungal properties when used as food and feed additives. These compounds can improve growth and health by promoting gut functions, including digestion, absorption, and barrier functions, through the regulation of enzyme activity, redox status, immunity, and microbiota (Mao et al., 2019).
Antimicrobial Properties of Cyanobacterial Compounds Cyanobacterial compounds, including aromatic compounds like benzoic acid, have shown effective antimicrobial activities against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. These findings suggest that similar compounds, such as 2-(2-Cyanophenylthio)benzoic acid, could also have potential as antimicrobial agents (Swain et al., 2017).
Salicylic Acid Derivatives in Drug Development Salicylic acid derivatives have been explored for their anti-inflammatory and analgesic activities. A novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promising results in preliminary assessments for COX-2 specificity, toxicity profile, and antiplatelet activity, suggesting that structurally similar compounds like 2-(2-Cyanophenylthio)benzoic acid might also hold therapeutic potential (Tjahjono et al., 2022).
Benzothiazole Derivatives in Chemotherapy Benzothiazole derivatives have been identified as having significant therapeutic potential, including antitumor activities. The chemical structure of benzothiazoles, particularly 2-arylbenzothiazoles, has been a focus for the development of new chemotherapeutic agents. Given the structural relationship, 2-(2-Cyanophenylthio)benzoic acid may also be of interest in the development of new pharmacophores for cancer therapy (Kamal et al., 2015).
Safety And Hazards
According to the safety data sheet, 2-(2-Cyanophenylthio)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with care, using protective clothing and eye protection, and used only in well-ventilated areas .
将来の方向性
As a thiobenzoic acid derivative, 2-(2-Cyanophenylthio)benzoic acid has potential applications in various research fields, including biochemistry, pharmacology, and toxicology . Its role as a competitive inhibitor of serine proteases suggests it could be further explored in studies related to infection and disease processes .
特性
IUPAC Name |
2-(2-cyanophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHXZOIAXNGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350805 | |
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenylthio)benzoic acid | |
CAS RN |
163725-12-0 | |
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)



![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)








